Azetidin-1-yl(3-fluoro-4-iodophenyl)methanone
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Overview
Description
Azetidin-1-yl(3-fluoro-4-iodophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(3-fluoro-4-iodophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 3-fluoro-4-iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-fluoro-4-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Azetidin-1-yl(3-fluoro-4-iodophenyl)methanone has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-fluoro-4-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and substituents allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring but differ in their substituents and reactivity.
Imidazole-containing compounds: These five-membered heterocycles have different structural features but exhibit similar biological activities.
Benzimidazoles: Another class of heterocycles with diverse pharmacological properties.
Uniqueness
Azetidin-1-yl(3-fluoro-4-iodophenyl)methanone is unique due to its specific combination of the azetidine ring with the 3-fluoro-4-iodophenyl group. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
azetidin-1-yl-(3-fluoro-4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABIXOOOBZVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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